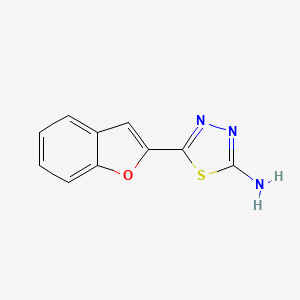

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine

Vue d'ensemble

Description

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that combines the structural features of benzofuran and thiadiazole. Benzofuran is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Thiadiazole, on the other hand, is recognized for its potential in medicinal chemistry due to its diverse pharmacological activities . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in scientific research.

Mécanisme D'action

Mode of Action:

The mode of action involves the compound interacting with its cellular targets. While exact details are lacking, we can speculate based on related benzofuran compounds. Benzofurans are known to exhibit diverse pharmacological properties, including anti-tumor, antibacterial, antioxidant, and antiviral activities . The 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine likely follows a similar pattern.

Action Environment:

Environmental factors (pH, temperature, etc.) influence drug efficacy and stability. For example, pH affects solubility and absorption. Stability under different conditions determines shelf life and storage requirements.

Analyse Biochimique

Biochemical Properties

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream biological processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s biological activity and its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, this compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, this compound may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzofuran with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Alkylated or acylated derivatives

Applications De Recherche Scientifique

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: It is studied for its antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential as an anti-inflammatory and antioxidant agent is being explored in preclinical studies.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Phenyl-1-benzofuran-2-yl derivatives: These compounds share the benzofuran moiety and exhibit similar antimicrobial and antioxidant activities.

Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: These derivatives have shown significant anticancer activity.

5-Chlorobenzofuran-2-carboxamides: These compounds are known for their apoptotic anticancer properties.

Uniqueness

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both benzofuran and thiadiazole moieties in a single molecule. This combination enhances its biological activity and broadens its range of applications compared to similar compounds that contain only one of these moieties.

Activité Biologique

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a benzofuran moiety attached to a thiadiazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of benzofuran derivatives with thiourea or similar precursors under acidic or basic conditions to form the thiadiazole structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Cell Lines Tested : The compound was evaluated against several human cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).

- IC50 Values : Preliminary results indicated that this compound exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity against these cancer cells .

The mechanism of action appears to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells. For example, compounds with similar structures have been shown to trigger programmed cell death through mitochondrial pathways .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated:

- Bacterial Activity : The compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it showed higher efficacy than standard antibiotics such as streptomycin against Staphylococcus aureus and Escherichia coli .

| Bacteria | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 31.25 | Streptomycin | 62.5 |

| Escherichia coli | 32.6 | Cefepime | 62.5 |

The biological mechanisms underlying the activities of thiadiazole derivatives like this compound include:

- Inhibition of Nucleic Acid Synthesis : Compounds in this class have been reported to interfere with RNA and DNA synthesis without significantly affecting protein synthesis .

- Targeting Kinases : The heteroatoms in thiadiazoles can interact with key kinases involved in tumorigenesis and microbial resistance .

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis through various pathways, including mitochondrial pathways that lead to cytochrome c release .

Case Studies

Several case studies have documented the efficacy of this compound:

Study on Anticancer Properties

A recent study conducted by researchers synthesized novel derivatives and tested their antiproliferative effects on human cancer cell lines. The findings indicated that modifications at specific positions on the thiadiazole ring could enhance anticancer potency .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial effects of various substituted thiadiazoles, including our compound of interest. The results demonstrated significant activity against resistant strains of bacteria and fungi, suggesting potential for development into therapeutic agents .

Propriétés

IUPAC Name |

5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSXZOOSYNFWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455436 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70057-85-1 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.